molecular formula C6H15NO B1275762 2-Amino-3,3-dimethylbutan-1-ol CAS No. 3907-02-6

2-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1275762
CAS No.: 3907-02-6
M. Wt: 117.19 g/mol
InChI Key: JBULSURVMXPBNA-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity.

Scientific Research Applications

2-Amino-3,3-dimethylbutan-1-ol has a wide range of applications in scientific research, including:

Safety and Hazards

This compound is classified as a GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylbutan-1-ol typically involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or amines under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino alcohol. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors . This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones , amines , and substituted alcohols . The specific products depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol involves its interaction with biological molecules and enzymes . The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates . It can also interact with receptors and ion channels , modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol
  • 2-Amino-2-ethylbutan-1-ol
  • 2-Amino-3-methylbutan-1-ol

Uniqueness

2-Amino-3,3-dimethylbutan-1-ol is unique due to its branched structure and the presence of both amino and hydroxyl groups . This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULSURVMXPBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399927
Record name 2-amino-3,3-dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3907-02-6
Record name 2-amino-3,3-dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Amino-3,3-dimethylbutan-1-ol in the synthesis of the imidazolinium salt described in the research paper?

A1: this compound serves as a crucial chiral building block in the multi-step synthesis of the imidazolinium salt. The synthetic pathway involves reacting it with ethyl 2-(mesitylamino)-2-oxoacetate, followed by reduction and cyclization steps. These reactions ultimately lead to the formation of the final chiral imidazolinium salt, incorporating the stereochemistry of the original this compound. []

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